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Compound of Interest

Compound Name: Propoxur-d3

Cat. No.: B10860611

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of Propoxur-d3. This deuterated analog of the carbamate

insecticide Propoxur serves as an invaluable internal standard for its quantification in various

matrices. This document details its physicochemical characteristics, and outlines relevant

experimental protocols and analytical methodologies.

Chemical Structure and Properties
Propoxur-d3 is a stable isotope-labeled version of Propoxur, with three deuterium atoms

replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal

internal standard for mass spectrometry-based analytical methods, as it co-elutes with the

unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical and Physical Properties of Propoxur-d3 and Propoxur
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Property Propoxur-d3 Propoxur

Chemical Name
2-(1-methylethoxy)-phenol 1-

(N-methyl-d3-carbamate)[1]

2-(1-methylethoxy)phenyl

methylcarbamate

Synonyms Propoxur-d3 (N-methyl-d3) Baygon, Unden, Aprocarb

CAS Number 1219798-56-7[1] 114-26-1[2]

Molecular Formula C₁₁H₁₂D₃NO₃[1] C₁₁H₁₅NO₃[2]

Molecular Weight 212.26 g/mol [3] 209.24 g/mol [2]

Physical State Solid[3]
White to tan crystalline

powder[2][4]

Melting Point Not explicitly available 86-92 °C[4]

Boiling Point Not explicitly available Decomposes[4]

Solubility

Sparingly soluble in DMSO,

slightly soluble in Methanol[1]

[5]

0.2% in water (20°C)[4]

Purity
≥99% deuterated forms (d₁-d₃)

[1]
-

Experimental Protocols
Synthesis of Propoxur-d3
While a specific, detailed synthesis protocol for Propoxur-d3 is not readily available in the

searched literature, a plausible synthetic route can be derived from the known synthesis of

Propoxur. The key step is the introduction of the deuterated N-methyl group.

Proposed Synthesis Workflow:
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Caption: Proposed synthesis workflow for Propoxur-d3.

Methodology:

Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel,

add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar

ratio of approximately 1:0.001-0.05.[6]

Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyl-

d3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be

approximately 1:1 to 1:1.2.[6]

Reaction: After the addition is complete, heat the reaction mixture to a temperature between

60 and 110 °C for 0.5 to 3 hours.[6]

Work-up: After the reaction is complete, the crude Propoxur-d3 can be isolated.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

by column chromatography to yield pure Propoxur-d3.

Purification of Propoxur
A general method for the purification of Propoxur, which can be adapted for Propoxur-d3,

involves melt crystallization.
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Methodology:

Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or

dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is

completely melted.

Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur

(around 85-90 °C) at a rate of approximately 0.1 °C/min.

Isolation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is

complete. Remove the liquid phase to obtain the purified Propoxur crystals.

Quantification of Propoxur using Propoxur-d3 as an
Internal Standard
Propoxur-d3 is primarily used as an internal standard for the accurate quantification of

Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]

Sample Preparation and Extraction Workflow:
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Caption: General workflow for sample analysis using an internal standard.
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LC-MS/MS Methodology:

Chromatographic Separation:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like

formic acid or ammonium formate, is employed for optimal separation.

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Detection:

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for

Propoxur and Propoxur-d3.

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur

and Propoxur-d3. For example, for Propoxur, a potential transition could be m/z 210 ->

111. The corresponding transition for Propoxur-d3 would be m/z 213 -> 114.

Quantification: The concentration of Propoxur in the sample is determined by comparing

the peak area ratio of the analyte to the internal standard (Propoxur-d3) against a

calibration curve prepared with known concentrations of Propoxur and a fixed

concentration of Propoxur-d3.

Spectroscopic Data
While specific spectra for Propoxur-d3 are not readily available in the searched literature, the

data for unlabeled Propoxur can be used as a reference. The deuterium labeling will cause

predictable shifts in the mass spectrum and subtle changes in the NMR spectrum.

Table 2: Spectroscopic Data for Propoxur
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Technique
Key Observations for

Propoxur

Expected Observations for

Propoxur-d3

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z 209.

Key fragments at m/z 152,

110, 111, 93, 81, 57.[2]

Molecular Ion (M⁺): m/z 212.

Key fragments will be shifted

by +3 amu if they contain the

N-methyl-d3 group. For

example, the fragment

corresponding to the loss of

the isopropoxy group would be

expected at m/z 155.

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): ~1.3 (d, 6H, -

CH(CH₃)₂), ~2.9 (d, 3H, -

NHCH₃), ~4.6 (sept, 1H, -

CH(CH₃)₂), ~5.0 (br s, 1H, -

NH), ~6.9-7.2 (m, 4H, Ar-H).[2]

The doublet at ~2.9 ppm for

the N-methyl protons will be

absent. The broad singlet for

the -NH proton may show a

different coupling pattern or be

a sharper singlet. Other signals

should remain largely

unchanged.

¹³C NMR (CDCl₃, 100.40 MHz)

δ (ppm): Signals

corresponding to the aromatic

carbons, the isopropoxy group,

the carbamate carbonyl, and

the N-methyl carbon.

The signal for the N-methyl

carbon will be a triplet due to

coupling with deuterium and

will be shifted slightly upfield.

Other signals should be very

similar to those of Propoxur.

Signaling Pathways and Logical Relationships
Propoxur, the parent compound of Propoxur-d3, is known to be a cholinesterase inhibitor.[4]

Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE),

leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This

disrupts normal nerve impulse transmission.

Acetylcholinesterase Inhibition Pathway:
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Caption: Simplified pathway of Propoxur-induced neurotoxicity.

Conclusion
Propoxur-d3 is an essential analytical tool for researchers and scientists in fields such as

environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures

the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide

provides a foundational understanding of its properties and applications, and while a detailed

synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound

approach for its preparation. The provided analytical methodologies and spectroscopic

information will aid in the effective utilization of this important isotopically labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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